5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo[2,3-b]pyridines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, particularly as inhibitors of various kinases involved in cancer and other diseases. The compound features a pyridine ring fused to a pyrrole structure, which contributes to its unique chemical properties and reactivity.
5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine can be classified under heterocyclic compounds, specifically as a pyrrolo-pyridine derivative. It is synthesized from simpler nitrogen-containing compounds and is known for its diverse biological applications. The compound is often evaluated in the context of its pharmacological effects, particularly regarding its interaction with fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase 1 (SGK-1) pathways .
Methods: The synthesis of 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. One common approach involves the use of substituted 2-amino-1H-pyrroles and pyridine derivatives in condensation reactions under acidic conditions.
Technical Details: A notable method includes refluxing 2-amino-1,5-diphenyl-1H-pyrrole derivatives with acetic acid and hydrochloric acid, leading to the formation of the desired pyrrolo-pyridine structure. This method typically requires careful control of reaction conditions such as temperature and time to optimize yield and purity .
Structure: The molecular structure of 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring at the 2-position. The presence of the pyridine moiety significantly influences the electronic properties of the compound.
Data: The molecular formula is C₁₁H₈N₄, with a molecular weight of approximately 196.21 g/mol. Structural elucidation techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
Reactions: 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions typical for heterocycles. It can participate in electrophilic substitutions such as nitration, bromination, and iodination predominantly at the 3-position due to the electron-rich nature of the pyrrole nitrogen.
Technical Details: For instance, treatment with nitrosobenzene can yield novel derivatives through electrophilic attack on the nitrogen or carbon atoms within the rings. Additionally, reactions with aldehydes can produce di-substituted derivatives via Mannich-type reactions .
The mechanism by which 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine exerts its biological effects involves inhibition of specific kinases such as FGFRs. These receptors play critical roles in cell signaling pathways associated with cell proliferation and differentiation.
Process: Upon binding to FGFRs, this compound can disrupt aberrant signaling pathways that lead to tumor growth and metastasis. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activity against FGFRs, highlighting their potential as therapeutic agents in cancer treatment .
Physical Properties: 5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine is typically a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Properties: The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile is characterized by its ability to form stable complexes with various electrophiles due to the presence of nucleophilic sites within its structure.
5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine has garnered attention for its potential applications in medicinal chemistry:
The ongoing research into this compound's derivatives continues to reveal new insights into their therapeutic potential against various diseases, particularly cancers associated with dysregulated kinase activity .
The assembly of the 5-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine core typically involves sequential cross-coupling and cyclization steps. A prominent strategy employs chemoselective Suzuki–Miyaura coupling to install the pyridin-2-yl moiety at the C-5 position, followed by Buchwald–Hartwig amination for N-functionalization. For example, a 2-iodo-4-chloropyrrolopyridine intermediate undergoes selective arylation at C-2 using Pd₂(dba)₃ as a catalyst, achieving 68–75% yields for mono-arylated products while suppressing diarylation [1]. Subsequent amination with secondary amines at C-4 requires masking of reactive sites (e.g., SEM-protection) to prevent undesired reduction [1]. Alternative routes begin with palladium-catalyzed Cadogan–Sundberg cyclization of o-vinyl nitroarenes, enabling pyrrole ring formation via nitrene insertion [3].
Table 1: Key Multi-Step Routes for Core Assembly
Route Sequence | Critical Step | Yield (%) | Key Challenge |
---|---|---|---|
Suzuki → Buchwald–Hartwig | Chemoselective C-2 arylation | 68–75 | Competing diarylation/reduction |
Cadogan–Sundberg cyclization | Nitrene insertion to form pyrrole ring | 60–85 | Control of regioselectivity |
SNAr amination → Iodination | Palladium-catalyzed amination | 20–33 | Low efficiency in iodination step |
The Duff reaction enables direct formylation at the electron-rich C-3 position of pyrrolo[2,3-b]pyridine using hexamethylenetetramine (HMTA) as a formyl equivalent. This electrophilic aromatic substitution requires electron-donating groups (e.g., unprotected pyrrole NH) for activation and proceeds via an iminium intermediate that hydrolyzes to the aldehyde [2] [6]. Optimized conditions (33% acetic acid, 100°C, 6–8 h) achieve 75% yield for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [6]. Ortho-selectivity is enforced by the pyrrole nitrogen, though diformylation occurs if both ortho positions are unsubstituted [2]. Limitations include moderate efficiency with electron-deficient substrates and competing side reactions.
Table 2: Duff Reaction Optimization Parameters
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
Unsubstituted 7-azaindole | HMTA, AcOH (33%), 100°C | 3-Formyl-7-azaindole | 75 |
1-SEM-protected 7-azaindole | HMTA, AcOH (33%), 100°C | Low conversion | <20 |
p-Cresol (comparative example) | HMTA, AcOH | 2,6-Diformyl-4-methylphenol | 40 |
Palladium catalysis enables late-stage diversification of the pyrrolopyridine core. Chemoselective Suzuki–Miyaura coupling at C-2 or C-5 positions is achievable through ligand control: Pd₂(dba)₃/XPhos favors monoarylation at C-2 (e.g., 4-methoxyphenyl boronic acid, 71% yield), while Pd(OAc)₂ promotes diarylation [1] [3]. Buchwald–Hartwig amination at C-4 requires RuPhos or XPhos ligands and anhydrous solvents, yielding 68–94% for secondary amines [1]. For 5-halo-pyrrolopyridines, pyridin-2-yl boronates couple efficiently under microwave-assisted conditions (Pd(dppf)Cl₂, K₂CO₃, 120°C), installing the 5-pyridin-2-yl group with >80% yield [3] [5].
Table 3: Ligand Impact on Cross-Coupling Efficiency
Reaction Type | Catalyst System | Substrate | Yield (%) | Selectivity |
---|---|---|---|---|
Suzuki–Miyaura (C-2) | Pd₂(dba)₃/XPhos | 4-Cl, 2-I-pyrrolopyridine | 68–75 | Monoarylation favored |
Buchwald–Hartwig (C-4) | Pd(OAc)₂/RuPhos | 4-Cl-SEM-protected | 94 | Amination over reduction |
Suzuki (C-5) | Pd(dppf)Cl₂, microwave | 5-Bromo-7-azaindole | >80 | Negligible homocoupling |
Propargylation at the pyrrole nitrogen (N-1) or oxime groups facilitates further diversification. Alkylation of 3-formyl-7-azaindole with propargyl bromide (K₂CO₃, DMF, 25°C) achieves >85% yield for N1-propargylated intermediates [6]. Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole conjugates under mild conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH). Solvent-free CuAAC variants using grinding techniques enhance atom economy and reduce waste [6] [7]. Oxime formation at C-3 (hydroxylamine, EtOH, Δ) provides handles for anticancer pharmacophores, though triazole derivatives often exhibit superior bioactivity [6].
Sustainable methodologies include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: